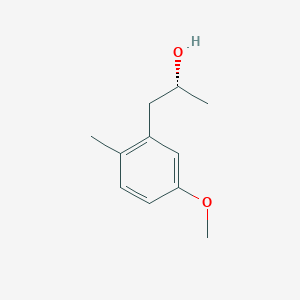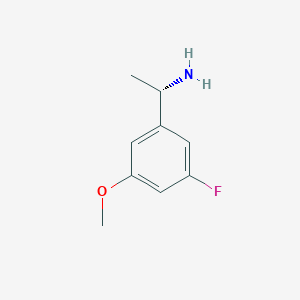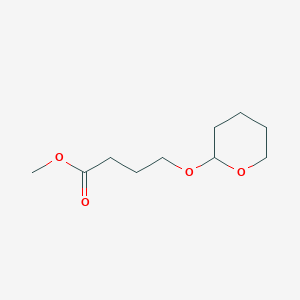
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate is an organic compound with the molecular formula C10H18O4 and a molecular weight of 202.25 . This compound is known for its unique structure, which includes a butanoic acid backbone and a tetrahydro-2H-pyran-2-yl group attached via an oxygen atom. It is commonly used in various chemical and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
The synthesis of Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate typically involves the esterification of butanoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Des Réactions Chimiques
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate exerts its effects involves its ability to participate in various chemical reactions. The ester group can undergo hydrolysis to form butanoic acid and methanol, which can further react with other compounds . The tetrahydro-2H-pyran-2-yl group provides additional reactivity, allowing the compound to interact with different molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to Methyl 4-(tetrahydro-2H-pyran-2-yloxy)butanoate include:
Butanoic acid, (tetrahydro-2-furanyl)methyl ester: This compound has a similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.
Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound has an aldehyde group instead of an ester group.
The uniqueness of this compound lies in its specific ester and tetrahydropyran functional groups, which provide distinct reactivity and applications compared to its analogs .
Propriétés
Formule moléculaire |
C10H18O4 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
methyl 4-(oxan-2-yloxy)butanoate |
InChI |
InChI=1S/C10H18O4/c1-12-9(11)5-4-8-14-10-6-2-3-7-13-10/h10H,2-8H2,1H3 |
Clé InChI |
GCDDWHAOKKZJLL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2-Methyl-propane-2-sulfinylamino)-ethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B8316241.png)
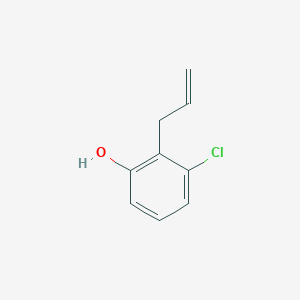
![Spiro[2.3]hexan-5-amine 2,2,2-trifluoroacetate](/img/structure/B8316250.png)
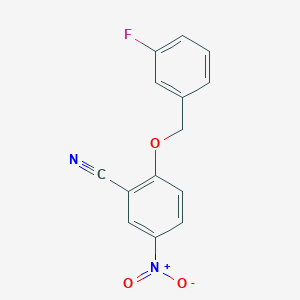
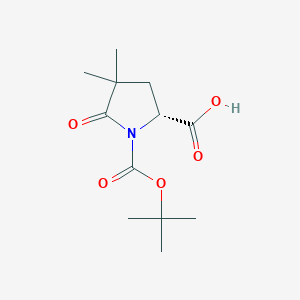
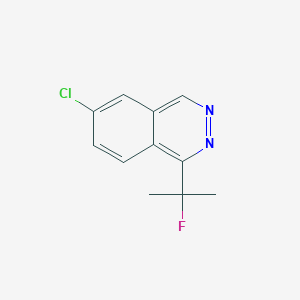
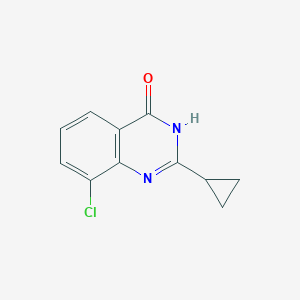
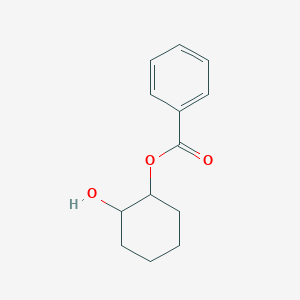
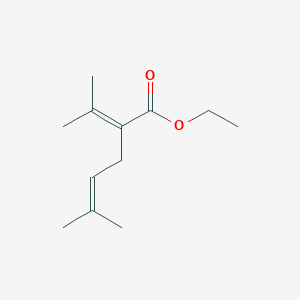
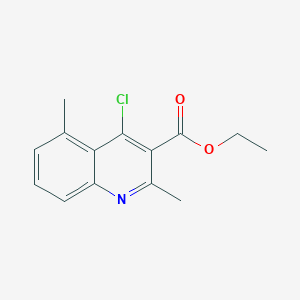
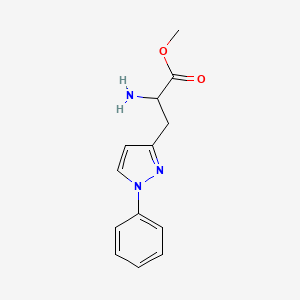
![6-Methoxy-2,3-dihydro-benzo[1,4]dioxin-5-yl-boronic acid](/img/structure/B8316311.png)
